N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride
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Overview
Description
N’'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the reaction of glyoxal with ammonia.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol reagent under mild conditions.
Guanidine Formation: The final step involves the reaction of the intermediate with a guanidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N’'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride involves its interaction with specific molecular targets:
Histamine H2-Receptor Antagonism: The compound acts as a competitive antagonist at histamine H2 receptors, inhibiting gastric acid secretion.
Enzyme Inhibition: It may also inhibit certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2-receptor antagonist with a similar structure.
Metiamide: A related compound with similar pharmacological properties.
Uniqueness
N’'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H18ClN5S |
---|---|
Molecular Weight |
263.79 g/mol |
IUPAC Name |
2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C9H17N5S.ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);1H |
InChI Key |
ODQHSUJLYYKPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)N.Cl |
Origin of Product |
United States |
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